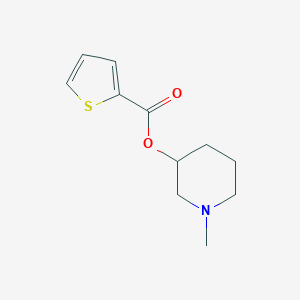
1-Methyl-3-piperidinyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-piperidinyl 2-thiophenecarboxylate, also known as MTPTC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of heterocyclic compounds, which are widely used in various fields, including medicinal chemistry, organic synthesis, and material science. MTPTC has been studied for its potential application in drug discovery, particularly in the treatment of neurological disorders such as Parkinson's disease.
作用機序
1-Methyl-3-piperidinyl 2-thiophenecarboxylate acts by inhibiting the activity of MAO-B, an enzyme that is responsible for the breakdown of dopamine in the brain. MAO-B inhibitors such as 1-Methyl-3-piperidinyl 2-thiophenecarboxylate prevent the breakdown of dopamine, leading to increased levels of dopamine in the brain. This increase in dopamine levels can alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
1-Methyl-3-piperidinyl 2-thiophenecarboxylate has been shown to exhibit neuroprotective properties by inhibiting the activity of MAO-B. Inhibition of MAO-B leads to increased levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. 1-Methyl-3-piperidinyl 2-thiophenecarboxylate has also been shown to exhibit antioxidant properties, which can protect neurons from oxidative stress and damage.
実験室実験の利点と制限
1-Methyl-3-piperidinyl 2-thiophenecarboxylate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied for its potential application in drug discovery. However, there are also some limitations to the use of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 1-Methyl-3-piperidinyl 2-thiophenecarboxylate has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for research on 1-Methyl-3-piperidinyl 2-thiophenecarboxylate. One area of interest is the development of more potent and selective MAO-B inhibitors based on the structure of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate. Another area of interest is the investigation of the potential therapeutic applications of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate in other neurological disorders, such as Alzheimer's disease. Additionally, there is a need for further studies to investigate the safety and toxicity of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate in vivo.
合成法
The synthesis of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate involves the reaction of 2-thiophenecarboxylic acid with 1-methylpiperidine in the presence of a suitable condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 1-Methyl-3-piperidinyl 2-thiophenecarboxylate.
科学的研究の応用
1-Methyl-3-piperidinyl 2-thiophenecarboxylate has been extensively studied for its potential application in drug discovery, particularly in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. It is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain, leading to motor symptoms such as tremors, rigidity, and bradykinesia. 1-Methyl-3-piperidinyl 2-thiophenecarboxylate has been shown to exhibit neuroprotective properties by inhibiting the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. Inhibition of MAO-B leads to increased levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease.
特性
製品名 |
1-Methyl-3-piperidinyl 2-thiophenecarboxylate |
|---|---|
分子式 |
C11H15NO2S |
分子量 |
225.31 g/mol |
IUPAC名 |
(1-methylpiperidin-3-yl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-12-6-2-4-9(8-12)14-11(13)10-5-3-7-15-10/h3,5,7,9H,2,4,6,8H2,1H3 |
InChIキー |
JCIYWNFSCWIQCD-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)OC(=O)C2=CC=CS2 |
正規SMILES |
CN1CCCC(C1)OC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252570.png)
![4-[(3-{[3-(dimethylamino)propyl]amino}propyl)amino]-2H-chromen-2-one](/img/structure/B252575.png)
![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)furan-2-carboxamide](/img/structure/B252583.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide](/img/structure/B252590.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252592.png)

![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252597.png)
![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)